ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of “ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide” are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets .
Mode of Action
It belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . This suggests that it may interact with biological systems in a manner similar to other alpha amino acids and derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide typically involves the cyclization of intermediate compounds under specific reaction conditions. One common method involves the nucleophilic addition and subsequent cyclization into the thiopyran moiety . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of industrial-grade solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s functionality.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic uses, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate: Similar in structure but lacks the 6,6-dioxide functionality.
2-Amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylic acid ethyl ester: Another related compound with slight variations in the functional groups.
Uniqueness
Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate 6,6-dioxide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₀H₁₃N₁O₄S₂
- Molecular Weight : 273.34 g/mol
- CAS Number : 4961635
This compound belongs to the class of thienothiopyran derivatives, which are known for their diverse pharmacological activities.
Antiviral Activity
Recent studies have highlighted the compound's antiviral properties. For instance, research indicates that thienothiopyran derivatives can inhibit viral replication through various mechanisms. In vitro assays demonstrated that this compound effectively inhibits the replication of certain viruses by interfering with their protease activity and viral entry mechanisms .
Anticancer Properties
The compound has also shown promise in cancer research. In vitro studies revealed that it exhibits cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7). The half-maximal inhibitory concentration (IC50) values were reported as follows:
Cell Line | IC50 (µM) |
---|---|
HCT-116 | 6.2 |
MCF-7 | 5.5 |
These results suggest that the compound may induce apoptosis in cancer cells via the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
In addition to its antiviral and anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown that it exhibits significant antifungal effects against various strains while showing moderate antibacterial activity. The compound was particularly effective against Candida albicans and Aspergillus niger in susceptibility tests .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in viral replication and cancer cell proliferation.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through caspase activation.
- Disruption of Membrane Integrity : The antimicrobial activity is likely due to its ability to disrupt microbial cell membranes.
Case Studies
- Antiviral Efficacy : A study conducted on a panel of viruses demonstrated that thienothiopyran derivatives significantly reduced viral titers in cell culture systems. The mechanism was linked to the inhibition of viral proteases essential for viral maturation and replication .
- Cytotoxicity Against Cancer Cells : Research involving MCF-7 breast cancer cells showed that treatment with ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as Annexin V positivity and caspase activation .
Properties
IUPAC Name |
ethyl 2-amino-6,6-dioxo-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S2/c1-2-15-10(12)8-6-3-4-17(13,14)5-7(6)16-9(8)11/h2-5,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEOGEHYHZTZCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCS(=O)(=O)C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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